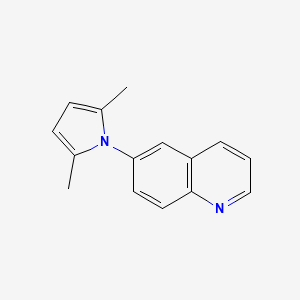![molecular formula C17H15N3OS B5850245 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide, also known as MPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide can reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its anti-tumor activity and its potential use as a cancer therapy. Additionally, more research is needed to understand the mechanism of action of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide and its effects on various cellular pathways. Furthermore, there is a need to develop more efficient synthesis methods for 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide and to explore its potential use in combination therapies with other drugs.
Synthesemethoden
The synthesis of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-3-carboxamido-5-phenylthiopyrazole with 2-bromobenzonitrile. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRLJVSDGGWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
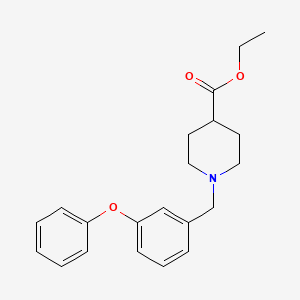
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
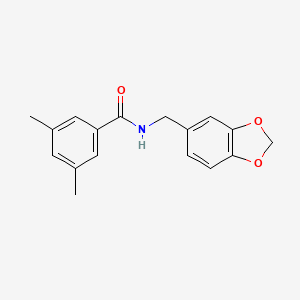
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
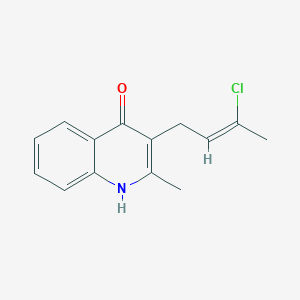
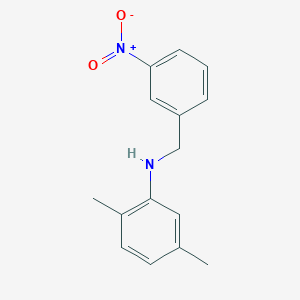
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
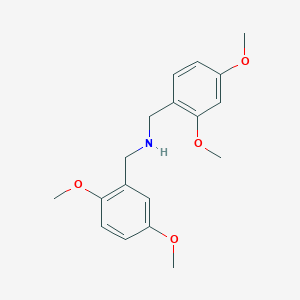
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
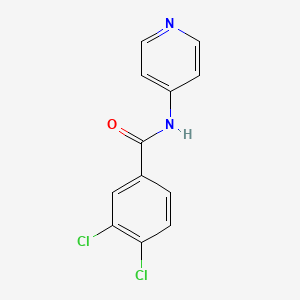
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
